molecular formula C16H20O8Sn B13790477 Methacrylic acid,tin(IV)salt

Methacrylic acid,tin(IV)salt

Cat. No.: B13790477
M. Wt: 459.0 g/mol
InChI Key: KQWBJUXAIXBZTC-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacrylic acid, tin(IV) salt is a compound formed by the reaction of methacrylic acid with tin(IV) ions. Methacrylic acid is an organic compound with the formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with an acrid odor and is used primarily in the production of polymers. The tin(IV) salt of methacrylic acid combines the properties of both methacrylic acid and tin, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methacrylic acid, tin(IV) salt typically involves the reaction of methacrylic acid with a tin(IV) compound, such as tin(IV) chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

Industrial production of methacrylic acid involves several methods, including the acetone cyanohydrin process, which is the most common. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis. Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid, tin(IV) salt undergoes various chemical reactions, including:

    Oxidation: The tin(IV) ion can undergo redox reactions, making the compound useful in oxidation processes.

    Substitution: The methacrylic acid moiety can participate in substitution reactions, particularly in the presence of nucleophiles.

    Polymerization: Methacrylic acid can polymerize to form polymethacrylic acid or copolymers with other monomers.

Common Reagents and Conditions

Common reagents used in reactions with methacrylic acid, tin(IV) salt include oxidizing agents, nucleophiles, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from reactions involving methacrylic acid, tin(IV) salt include various polymers, such as polymethacrylic acid, and other organotin compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methacrylic acid, tin(IV) salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methacrylic acid, tin(IV) salt involves the interaction of the tin(IV) ion with various molecular targets. The tin(IV) ion can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, the methacrylic acid moiety can undergo polymerization, forming long chains that contribute to the material’s properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methacrylic acid, tin(IV) salt include other methacrylic acid salts and organotin compounds, such as:

  • Methacrylic acid, zinc salt
  • Methacrylic acid, copper salt
  • Methacrylic acid, aluminum salt
  • Tin(IV) acetate
  • Tin(IV) chloride

Uniqueness

Methacrylic acid, tin(IV) salt is unique due to the combination of properties from both methacrylic acid and tin(IV) ions. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from catalysis to material science .

Properties

Molecular Formula

C16H20O8Sn

Molecular Weight

459.0 g/mol

IUPAC Name

tris(2-methylprop-2-enoyloxy)stannyl 2-methylprop-2-enoate

InChI

InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4

InChI Key

KQWBJUXAIXBZTC-UHFFFAOYSA-J

Canonical SMILES

CC(=C)C(=O)O[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.